N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide
Overview
Description
C12 NBD ceramide (d18:1/12:0) is a long-chain fluorescent ceramide analog that can be used for the measurement of alkaline and neutral ceramidase activity. It is hydrolyzed efficiently by alkaline ceramidase from P. aeruginosa and by neutral ceramidase from mouse liver. In addition, alkaline and neutral ceramidases from a variety of mammalian cell lines also hydrolyze C12 NBD ceramide (d18:1/12:0). Acid ceramidase does not appear to utilize C-12 NBD ceramide as a substrate. The possibility exists for C12 NBD ceramide (d18:1/12:0) to also be applied to the measurement of ceramide kinase and/or sphingomyelin synthase activity.
C12 7-nitro-2-1,3-benzoxadiazol-4-yl (NBD) ceramide is a long-chain fluorescent phospholipid. It is a natural analog of ceramide with C12 acyl chain length.
Ceramidase catalyzes the hydrolysis of the N-acyl linkage between the fatty acid and sphingosine base in ceramide to produce sphingosine and a free fatty acid. Three isoforms of ceramidases (acid, neutral, and alkaline) have been characterized based on differences in their catalytic pH optimum. C-12 NBD ceramide is a long-chain fluorescent ceramide analog that can be used for the measurement of alkaline and neutral ceramidase activity. It is hydrolyzed efficiently by alkaline ceramidase from P. aeruginosa and by neutral ceramidase from mouse liver. In addition, alkaline and neutral ceramidases from a variety of mammalian cell lines also hydrolyze C-12 NBD ceramide. Acid ceramidase does not appear to utilize C-12 NBD ceramide as a substrate. The possibility exists for C-12 NBD ceramide to also be applied to the measurement of ceramide kinase and/or sphingomyelin synthase activity.
Mechanism of Action
Target of Action
C-12 NBD Ceramide, also known as N-[12-[(7-Nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-ceramide, is primarily targeted towards ceramidase enzymes . These enzymes play a crucial role in the metabolism of sphingolipids, a class of lipids that are integral components of cell membranes and have diverse biological functions .
Mode of Action
C-12 NBD Ceramide acts as a substrate for ceramidase enzymes . It is efficiently hydrolyzed by both alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver . The hydrolysis of C-12 NBD Ceramide by these enzymes results in the production of sphingosine and a fatty acid .
Biochemical Pathways
The hydrolysis of C-12 NBD Ceramide by ceramidase enzymes is a key step in the sphingolipid metabolic pathway . This pathway plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis . The hydrolysis of ceramide to sphingosine and a fatty acid is a reversible reaction, and the balance between these metabolites is critical for cell function .
Pharmacokinetics
Its fluorescent labeling allows for easy tracking and measurement within biological systems .
Result of Action
The hydrolysis of C-12 NBD Ceramide by ceramidase enzymes results in the production of sphingosine and a fatty acid . This reaction is part of the sphingolipid metabolic pathway, which plays a crucial role in cellular processes . Therefore, the action of C-12 NBD Ceramide can influence cell proliferation, differentiation, and apoptosis .
Action Environment
The action of C-12 NBD Ceramide is influenced by the presence of ceramidase enzymes, which can vary depending on the cell type and physiological conditions . Furthermore, the fluorescent labeling of C-12 NBD Ceramide allows for its action to be visualized and tracked within different cellular environments .
Biochemical Analysis
Biochemical Properties
C-12 NBD Ceramide is a substrate for ceramidase activity . Ceramidases are enzymes that catalyze the hydrolysis of the N-acyl linkage of ceramide to generate sphingosine and free fatty acids . In the context of biochemical reactions, C-12 NBD Ceramide interacts with ceramidases, and these interactions are crucial for the regulation of ceramide levels within cells .
Cellular Effects
The bioactive sphingolipid ceramide impacts diverse cellular processes such as apoptosis and cell proliferation through its effects on membrane dynamics and intracellular signaling pathways . As a mimic of endogenous ceramides, C-12 NBD Ceramide integrates into the lipid bilayers of cells and can be visualized using fluorescence microscopy, allowing researchers to track its distribution and movement within the cell .
Molecular Mechanism
C-12 NBD Ceramide exerts its effects at the molecular level through its interactions with ceramidases . It is hydrolyzed much faster than 14C-labeled ceramide by alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver . This hydrolysis results in the generation of sphingosine and free fatty acids .
Temporal Effects in Laboratory Settings
In laboratory settings, C-12 NBD Ceramide has been used to study sphingolipid transport and metabolism mechanisms . It has been found to be hydrolyzed much faster than 14C-labeled ceramide by alkaline ceramidase from Pseudomonas aeruginosa and neutral ceramidase from mouse liver . This rapid hydrolysis suggests that C-12 NBD Ceramide may have a shorter half-life in cellular systems compared to other ceramides.
Dosage Effects in Animal Models
The effects of ceramides vary with different dosages, and high doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
C-12 NBD Ceramide is involved in the sphingolipid metabolic pathway . It is synthesized in the endoplasmic reticulum and converted to sphingomyelin in the trans-Golgi regions . The ceramide transport protein CERT mediates the ER-to-Golgi transport of ceramide .
Transport and Distribution
C-12 NBD Ceramide is transported and distributed within cells and tissues through its interactions with ceramidases . As a mimic of endogenous ceramides, it integrates into the lipid bilayers of cells .
Subcellular Localization
C-12 NBD Ceramide is found to be located in both the plasma membrane and in the Golgi apparatus . Its subcellular localization plays a crucial role in its function and activity within the cell .
Biological Activity
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide is a complex compound with significant biological activity attributed to its structural components. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The compound features a long-chain fatty acid amide structure combined with a nitrobenzoxadiazole moiety. The molecular formula is with a molecular weight of approximately 565.954 g/mol. The presence of hydroxyl groups and a nitro group contributes to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C36H71N3O3 |
Molecular Weight | 565.954 g/mol |
Functional Groups | Hydroxyl, Nitro |
Solubility | Moderate in organic solvents |
Antimicrobial Properties
Research indicates that compounds containing nitro groups exhibit antimicrobial activity. The nitrobenzoxadiazole component of this compound has been associated with antibacterial effects against various pathogens. For instance, studies have shown that similar structures can inhibit bacterial growth by disrupting cellular processes or damaging DNA through reactive intermediates .
Anticancer Activity
The potential anticancer properties of this compound are noteworthy. Nitro compounds have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . In vitro studies suggest that derivatives of nitro compounds can effectively target specific cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer), showing promising cytotoxic effects .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound may exhibit anti-inflammatory effects. Research on related nitro compounds suggests that they can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which play critical roles in the inflammatory response . This property could make it useful in treating conditions characterized by chronic inflammation.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The nitro group can undergo reduction within cells to form reactive intermediates that damage cellular components.
- Membrane Disruption : Long-chain fatty acids can integrate into cell membranes, altering permeability and disrupting cellular homeostasis.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cancer progression.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Antimicrobial Efficacy : A study demonstrated that nitro-substituted compounds exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus .
- Cytotoxicity Against Cancer Cells : Research published in the International Journal of Molecular Sciences reported that certain nitrobenzodiazole derivatives showed selective cytotoxicity towards MCF-7 cells while sparing normal cells .
- Anti-inflammatory Mechanisms : Another investigation indicated that related compounds effectively reduced inflammation in animal models by inhibiting the expression of pro-inflammatory cytokines .
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44)/b24-21+/t31-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJCYCOPNIGIK-ULETYAGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of C12-NBD-ceramide contribute to its selectivity for alkaline and neutral ceramidases?
A: While the exact mechanism remains to be fully elucidated, studies suggest that the NBD (nitrobenzoxadiazole) moiety plays a crucial role in influencing enzyme specificity. [] Attaching the NBD group to ceramide appears to increase its susceptibility to hydrolysis by alkaline and neutral ceramidases, while decreasing its susceptibility to acid ceramidases. [] This highlights the importance of structural modifications in substrate design for targeting specific enzymes within the ceramide pathway.
Q2: Beyond enzyme assays, what other research applications utilize C12-NBD-ceramide?
A: C12-NBD-ceramide serves as a valuable tool in studying cellular ceramide uptake and metabolism. [] For instance, researchers have utilized this fluorescent ceramide analog to investigate the impact of P-glycoprotein (Pgp) expression on ceramide accumulation and sensitivity to ceramide-induced cell death in leukemia cell lines. [] The fluorescent properties of C12-NBD-ceramide enable researchers to track its uptake and intracellular fate, offering insights into the complex interplay between ceramide metabolism and cellular responses.
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